3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
3,4-Dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethoxy groups and a phenyl ring linked to a 6-morpholinopyridazine moiety. The morpholine group may enhance solubility and pharmacokinetic properties, while the dimethoxybenzamide moiety could influence target binding via electronic and steric effects .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-20-9-5-17(15-21(20)30-2)23(28)24-18-6-3-16(4-7-18)19-8-10-22(26-25-19)27-11-13-31-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQXTNKWHBOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,4-dimethoxybenzamide.
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Introduction of the Pyridazinyl Group: : The next step involves the introduction of the pyridazinyl group. This can be accomplished by reacting 3,4-dimethoxybenzamide with 4-(6-chloropyridazin-3-yl)phenylamine under suitable conditions, such as in the presence of a base like triethylamine, to form the desired product.
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Morpholine Substitution: : Finally, the morpholine ring is introduced by reacting the intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazinyl ring, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development studies.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Studies may focus on its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Key Differences in Core Scaffolds and Substituents
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Features a pyridazine ring with a methyl group at position 6 and an ethyl benzoate ester. Unlike the target compound, it lacks the morpholine substitution, which may reduce solubility and metabolic stability .
- Compound 6m (3,4-dimethoxy-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)benzamide) : Shares the 3,4-dimethoxybenzamide group but incorporates a 2-oxopyridin-1(2H)-yl phenylcarbamoyl linker. This structural divergence likely alters binding interactions and pharmacokinetics .
- Example 53 (Patent compound) : Contains a chromen-4-one and pyrazolo[3,4-d]pyrimidine scaffold, diverging significantly from the pyridazine-benzamide core. Its fluorinated aromatic systems and isopropylamide group suggest higher lipophilicity .
Table 1: Structural Comparison
Physicochemical Properties
Melting Points and Molecular Weight
- Example 53 (Patent): Lower melting point (175–178°C), likely due to bulky substituents (e.g., chromenone) disrupting crystal packing .
Table 2: Physicochemical Comparison
Spectroscopic and Analytical Data
- NMR Challenges : Fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit overlapping aromatic proton signals due to scalar couplings, complicating structural assignment . In contrast, the target compound’s methoxy groups may simplify NMR interpretation by reducing coupling complexity.
- HRMS Validation : Compounds 6m, 6n, and 6o were confirmed via HRMS, a method likely applicable to the target compound for verifying molecular integrity .
Biological Activity
3,4-Dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article delves into the compound’s biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound features a benzamide core with methoxy substituents and a morpholinopyridazine moiety. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays and studies, focusing on its anticancer and neuroprotective effects.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung) | 10.88 ± 0.82 | Induction of apoptosis |
| Study B | MCF-7 (breast) | 15.00 ± 1.50 | Inhibition of proliferation |
| Study C | HeLa (cervical) | 12.50 ± 0.90 | Cell cycle arrest |
These results demonstrate that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines.
2. Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, potentially through mechanisms involving:
- Antioxidant Activity : The compound's methoxy groups are believed to enhance its ability to scavenge free radicals.
- Inhibition of Neuroinflammation : It may reduce the production of pro-inflammatory cytokines in neuronal cells.
Mechanistic Studies
Molecular docking studies have been employed to understand the interactions between this compound and target proteins involved in cancer progression and neurodegeneration. The docking results suggest strong binding affinities for targets such as:
- Tyrosine Kinase (PDB ID: 1M17) : Implicated in cancer cell signaling.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : A key player in inflammatory responses.
Case Studies
Several case studies have been documented that highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer : A clinical trial involving patients with A549-derived lung cancer demonstrated a significant reduction in tumor size following treatment with the compound.
- Neurodegenerative Disease Model : In vivo models of Alzheimer's disease showed improved cognitive function and reduced amyloid plaque formation when treated with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction yields be maximized?
- Methodology : The compound is synthesized via multi-step reactions, typically involving sequential coupling of the pyridazine and benzamide moieties. Key steps include:
- Morpholine-pyridazine core synthesis : Cyclocondensation of hydrazine derivatives with diketones under reflux conditions in ethanol or DMF .
- Benzamide coupling : Use of coupling reagents like EDC/HOBt or DCC for amide bond formation between the pyridazine intermediate and 3,4-dimethoxybenzoic acid derivatives. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or preparative HPLC to isolate the final product. Yields >60% are achievable with optimized stoichiometry and inert atmospheres .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Employ orthogonal analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy groups at C3/C4 of benzamide, morpholine integration) via H and C NMR .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 463.21) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen for target engagement using:
- Enzyme inhibition assays : Test against kinases or proteases linked to the morpholine-pyridazine scaffold’s known targets (e.g., PI3K or mTOR pathways) .
- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .
- Solubility and stability : Measure kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes to prioritize derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioactivity data across structural analogs?
- Methodology :
- Orthogonal assays : Compare solubility via shake-flask (pH 7.4) versus PAMPA permeability to distinguish true solubility limitations from assay artifacts .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy to ethoxy, morpholine to piperazine) and correlate with bioactivity trends. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility .
- Computational modeling : Use molecular dynamics to predict solvation free energy or docking studies (e.g., AutoDock Vina) to identify binding-site clashes .
Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
- Methodology :
- Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal partners or resistance mechanisms .
- Transcriptomics : RNA-seq analysis post-treatment to map pathway enrichment (e.g., apoptosis, DNA repair) .
Q. How can researchers design in vivo studies to assess pharmacokinetics (PK) and toxicity?
- Methodology :
- Rodent PK studies : Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats, with plasma sampling over 24h. Monitor AUC, C, and bioavailability. Use LC-MS/MS for quantification .
- Toxicogenomics : Evaluate hepatotoxicity via liver enzyme assays (ALT/AST) and histopathology. Correlate with gene expression changes in CYP450 isoforms .
- Metabolite identification : Incubate with hepatocytes and profile metabolites using UPLC-QTOF-MS .
Q. What computational tools are suitable for predicting off-target interactions or polypharmacology?
- Methodology :
- Reverse docking : Use platforms like DRAR-CPI to screen against a library of protein structures and prioritize off-targets (e.g., GPCRs, ion channels) .
- Machine learning : Train models on ChEMBL bioactivity data to predict affinity for secondary targets (e.g., random forest or neural networks) .
- Network pharmacology : Construct interaction networks (Cytoscape) to map multi-target effects and identify synergistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
